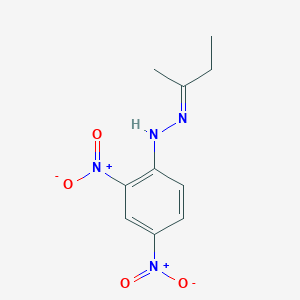

2-Butanone 2,4-Dinitrophenylhydrazone

Description

Properties

CAS No. |

958-60-1 |

|---|---|

Molecular Formula |

C10H12N4O4 |

Molecular Weight |

252.23 g/mol |

IUPAC Name |

N-[(Z)-butan-2-ylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7- |

InChI Key |

WPWSANGSIWAACK-XFFZJAGNSA-N |

SMILES |

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Isomeric SMILES |

CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |

Canonical SMILES |

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Other CAS No. |

958-60-1 |

Pictograms |

Irritant |

Synonyms |

2-Butanone, (2,4-Dinitrophenyl)hydrazone; Butanone 2,4-Dinitrophenylhydrazone; Ethyl Methyl Ketone (2,4-dinitrophenyl)hydrazone; Methyl Ethyl Ketone 2,4-Dinitrophenylhydrazone; NSC 109807; NSC 404126; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butanone 2,4-Dinitrophenylhydrazone

This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and key data associated with 2-butanone (B6335102) 2,4-dinitrophenylhydrazone. The formation of this derivative is a cornerstone of classical qualitative organic analysis for identifying aldehydes and ketones.

Core Synthesis Mechanism: A Nucleophilic Addition-Elimination Pathway

The synthesis of 2-butanone 2,4-dinitrophenylhydrazone from 2-butanone and 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism.[1][2][3][4][5] The reaction is typically performed in an acidic medium, using what is commonly known as Brady's reagent—a solution of DNPH in methanol (B129727) and a strong acid like sulfuric acid.[1][3][6] The acid plays a crucial catalytic role in the process.[5]

The mechanism unfolds in the following sequential steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-butanone by the acid catalyst. This step is critical as it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile.[5]

-

Nucleophilic Attack: The terminal amine group (-NH₂) of the 2,4-dinitrophenylhydrazine molecule acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the protonated 2-butanone.[5][7] This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine.[5]

-

Proton Transfer: An intramolecular proton transfer occurs from the newly bonded nitrogen atom to the oxygen atom. This converts the hydroxyl group into a much better leaving group: water.[5]

-

Dehydration (Elimination): The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N).[1][2][3][4] This final step forms the stable 2,4-dinitrophenylhydrazone product and regenerates the acid catalyst.

The resulting 2,4-dinitrophenylhydrazone is a highly colored, crystalline solid.[6][7] The distinctive yellow, orange, or red color arises from the extensive conjugated system involving the benzene (B151609) ring, the two nitro groups, and the newly formed C=N bond.[5] Aliphatic carbonyls typically produce yellow-orange precipitates, while aromatic carbonyls tend to give red precipitates.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the product, this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂N₄O₄ | |

| Molar Mass | 252.23 g/mol | [8] |

| Melting Point | 117 °C - 125 °C | [8] |

| Appearance | Yellow to orange crystalline solid | [9] |

| Flash Point | 108 °C - 116 °C | [10] |

| ¹H NMR (CDCl₃) | δH 0.90 (6H, s, 2 × CH₃), 7.15 (1H, s, N-N-H), 7.00-8.33 (2H, m, Ar-H), 8.87 (1H, s, Ar-H) | [11] |

| ¹³C NMR (CDCl₃) | δC 9.80 (CH₃), 12.1 (CH₃), 117.0 (ArCH), 119.5 (ArCH), 130.5 (ArCH), 136.0 (ArC-NO₂), 139.0 (ArC-NO₂), 148.0 (ArC-NH-N), 155.6 (N=C) | [11] |

| IR (cm⁻¹) | 1614 (C=N), 3085 (=C-H) | [11] |

| UV-Vis λmax (nm) | 350 | [11] |

Experimental Protocols

The synthesis, purification, and characterization of this compound involve a standard set of laboratory procedures.

Preparation of Brady's Reagent

Brady's reagent must be prepared carefully due to the use of concentrated acid.

-

Methodology: Dissolve approximately 1.0 g of 2,4-dinitrophenylhydrazine in 25 mL of methanol in a beaker.[12] Cautiously and slowly add 1.5 mL of concentrated sulfuric acid to the solution while stirring.[12] Continue to stir until the 2,4-dinitrophenylhydrazine is fully dissolved.[12] This solution should be freshly prepared for optimal results.[13]

Synthesis of the Hydrazone Derivative

-

Methodology: In a separate test tube or beaker, dissolve a few drops of 2-butanone in a minimal amount of methanol or ethanol (B145695).[2] Add the freshly prepared Brady's reagent dropwise to the 2-butanone solution.[2] Agitate the mixture gently.[7] A positive reaction is indicated by the rapid formation of a bright yellow or orange precipitate.[2][9] Allow the mixture to stand for 10-20 minutes to ensure complete precipitation.[11][12]

Isolation and Purification

The crude solid product must be purified to obtain an accurate melting point for characterization.[4]

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the crystals on the filter paper with a small amount of cold methanol or ethanol to remove any unreacted starting materials and residual acid.[4][14]

-

Recrystallization: Transfer the crude product to a clean beaker. Add a minimum amount of a hot solvent, such as an ethanol/water mixture, to dissolve the crystals completely.[2][4] If the solid does not dissolve readily in hot ethanol, a few drops of ethyl acetate (B1210297) can be added.[4]

-

Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of pure crystals.[4]

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry completely.[2]

Characterization

-

Melting Point Determination: The primary method for identifying the specific ketone derivative is by its characteristic melting point.[4][7][14] Place a small amount of the dry, purified crystals into a capillary tube and determine the melting point range using a calibrated apparatus.[4] A sharp melting point close to the literature value confirms the identity and purity of the product.

Visualizations

Synthesis Mechanism Workflow

Caption: Reaction mechanism for the formation of 2,4-dinitrophenylhydrazone.

Experimental Workflow

Caption: Workflow for the preparation and identification of the hydrazone derivative.

References

- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]

- 6. study.com [study.com]

- 7. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 8. This compound [stenutz.eu]

- 9. homework.study.com [homework.study.com]

- 10. echemi.com [echemi.com]

- 11. ajpamc.com [ajpamc.com]

- 12. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]

- 13. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]

- 14. ijrpc.com [ijrpc.com]

A Comprehensive Technical Guide to the Nucleophilic Addition-Elimination Reaction of 2,4-Dinitrophenylhydrazine with Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the reaction between 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) and ketones. This classic organic chemistry reaction serves as a reliable method for the qualitative identification and characterization of carbonyl compounds. The guide details the underlying mechanism, presents quantitative data, outlines experimental protocols, and provides visual representations of the process.

Introduction: The Brady's Test

The reaction of ketones with 2,4-dinitrophenylhydrazine is commonly known as Brady's test. 2,4-DNPH, also called Brady's reagent, is used to detect the presence of carbonyl groups in aldehydes and ketones. The reaction involves a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by an elimination of a water molecule to form a 2,4-dinitrophenylhydrazone.

The resulting hydrazone derivative is a crystalline solid with a characteristic bright color, typically ranging from yellow to deep red. These derivatives have sharp, well-defined melting points, which have historically been used for the identification of the original ketone. The formation of a colored precipitate upon addition of the reagent is a positive test for most aldehydes and ketones.

Reaction Mechanism: Nucleophilic Addition-Elimination

The reaction proceeds in two main stages under acidic conditions. The acid catalyst is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the 2,4-DNPH molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This leads to the formation of a tetrahedral intermediate, often called a carbinolamine.

-

Dehydration (Elimination): The carbinolamine intermediate is unstable and readily undergoes dehydration. An acid-catalyzed elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), yielding the final 2,4-dinitrophenylhydrazone product. The overall reaction is a condensation reaction.

The general reaction scheme is as follows:

RR'C=O + C₆H₃(NO₂)₂NHNH₂ → RR'C=NNHC₆H₃(NO₂)₂ + H₂O

The reaction is typically rapid, and the hydrazone product is often insoluble in the reaction medium, leading to the formation of a precipitate.

Caption: The nucleophilic addition-elimination mechanism of 2,4-DNPH with a ketone.

Quantitative Data

The melting point and spectroscopic data of the resulting 2,4-dinitrophenylhydrazone are crucial for the identification of the parent ketone. The color of the hydrazone can also provide preliminary information about the structure of the carbonyl compound.

| Ketone | Molecular Formula | Molar Mass ( g/mol ) | 2,4-Dinitrophenylhydrazone Melting Point (°C) | Hydrazone Appearance |

| Acetone | C₃H₆O | 58.08 | 126 | Yellow-Orange |

| Butan-2-one | C₄H₈O | 72.11 | 115-117 | Yellow |

| Pentan-3-one | C₅H₁₀O | 86.13 | 156 | Yellow |

| Cyclohexanone | C₆H₁₀O | 98.14 | 162 | Yellow-Orange |

| Acetophenone | C₈H₈O | 120.15 | 248-250 | Orange-Red |

Note: Melting points can vary slightly based on the purity of the product and the experimental conditions.

Experimental Protocols

The following section provides a detailed methodology for the preparation and characterization of 2,4-dinitrophenylhydrazones from ketones.

4.1. Preparation of Brady's Reagent

-

Objective: To prepare a solution of 2,4-dinitrophenylhydrazine for use in carbonyl detection.

-

Materials:

-

2,4-dinitrophenylhydrazine (2.0 g)

-

Concentrated sulfuric acid (4 mL)

-

Methanol (B129727) or Ethanol (B145695) (95%, 30 mL)

-

Water (10 mL)

-

-

Procedure:

-

In a 100 mL beaker, carefully add 4 mL of concentrated sulfuric acid to 10 mL of water.

-

Allow the solution to cool to room temperature.

-

In a separate flask, dissolve approximately 2.0 g of 2,4-dinitrophenylhydrazine in 30 mL of methanol or 95% ethanol.

-

Slowly, and with stirring, add the acid solution to the 2,4-DNPH solution.

-

Stir until the 2,4-DNPH is fully dissolved. If necessary, warm the mixture gently.

-

Filter the solution if any undissolved solids remain. The resulting clear, orange-red solution is Brady's reagent.

-

4.2. Reaction with a Ketone and Product Isolation

-

Objective: To synthesize and isolate the 2,4-dinitrophenylhydrazone derivative of a ketone.

-

Materials:

-

Ketone sample (e.g., acetone, ~0.5 mL)

-

Brady's reagent (5 mL)

-

Methanol or Ethanol (95%)

-

Beaker, filter funnel, filter paper

-

-

Procedure:

-

Dissolve a small amount of the ketone (a few drops or ~100 mg) in 2 mL of methanol in a test tube.

-

Add approximately 5 mL of Brady's reagent to the solution.

-

Stopper the test tube and shake vigorously for 1-2 minutes.

-

Allow the mixture to stand at room temperature. The formation of a yellow, orange, or red precipitate indicates a positive test.

-

If no precipitate forms immediately, gently warm the solution in a water bath for 5 minutes and then allow it to cool.

-

Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any unreacted reagents.

-

Allow the crystals to air dry completely.

-

4.3. Recrystallization and Characterization

-

Objective: To purify the 2,4-dinitrophenylhydrazone and determine its melting point.

-

Procedure:

-

The crude hydrazone product is purified by recrystallization, typically from ethanol or ethyl acetate.

-

The purified, dry crystals are then analyzed to determine their melting point using a melting point apparatus.

-

The experimental melting point is compared to literature values to identify the original ketone.

-

Caption: A typical experimental workflow for the identification of a ketone using 2,4-DNPH.

Applications in Research and Development

While modern spectroscopic techniques like NMR and mass spectrometry have become the primary tools for structural elucidation, the 2,4-DNPH reaction remains relevant in several areas:

-

Qualitative Analysis: It serves as a rapid, simple, and cost-effective method for detecting the presence of carbonyl functionalities in a sample.

-

Chromatography: The colored hydrazone derivatives can be used for the visualization and quantification of carbonyl compounds in techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

-

Educational Chemistry: It is a staple experiment in undergraduate organic chemistry labs for teaching reaction mechanisms, crystallization techniques, and characterization methods.

In drug development, this reaction can be adapted for quality control to detect carbonyl-containing impurities or for derivatization of drug molecules to facilitate their analysis.

An In-depth Technical Guide to 2-Butanone 2,4-dinitrophenylhydrazone (CAS 958-60-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butanone (B6335102) 2,4-dinitrophenylhydrazone, a key derivative used in analytical chemistry for the detection and identification of carbonyl compounds. This document outlines its chemical properties, synthesis, and analytical applications, with detailed experimental protocols and visual representations of its underlying chemical processes.

Core Chemical and Physical Data

2-Butanone 2,4-dinitrophenylhydrazone, with the CAS number 958-60-1, is a crystalline solid that is typically yellow to orange-red in color. It is formed through a condensation reaction between 2-butanone (also known as methyl ethyl ketone or MEK) and 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction is a classical method for the qualitative identification of aldehydes and ketones.[1][2][3][4]

Below is a summary of its key quantitative data:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₄O₄ | [5][6][7][8][9][10] |

| Molecular Weight | 252.23 g/mol | [5][6][7] |

| Melting Point | 111-113 °C[11], 115 °C[9], 116 °C[12], 115-117 °C[1] | [1][9][11][12] |

| Flash Point | 116 °C[5], 2 °C (for ethyl methyl ketone)[13] | [5][13] |

| Physical State | Solid | [11][12] |

| Color | White to yellow[12], Orange[11] | [11][12] |

| Storage Temperature | -20°C | [13] |

Synthesis and Reaction Mechanism

The synthesis of this compound is a well-established condensation reaction.[14] It proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. This is followed by a dehydration step to yield the final hydrazone product.[1] Acid catalysis, typically with sulfuric or phosphoric acid, is employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[14]

Experimental Protocols

The following is a detailed protocol for the synthesis and characterization of this compound.

Materials and Reagents

-

2,4-Dinitrophenylhydrazine (DNPH)

-

2-Butanone (Ethyl Methyl Ketone)

-

Concentrated Sulfuric Acid or 85% Phosphoric Acid

-

Beakers

-

Measuring cylinder

-

Glass rod

-

Funnel

-

Filter paper

-

Vacuum filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol (B145695), ethyl acetate)

-

Melting point apparatus

Synthesis Procedure (Brady's Test)

-

Preparation of Brady's Reagent: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in approximately 12-13 mL of 85% phosphoric acid. Alternatively, a solution can be prepared by dissolving DNPH in methanol with the addition of a mineral acid catalyst like sulfuric acid.[1][14]

-

Reaction: In a separate beaker, dissolve a small amount of 2-butanone in a minimal amount of methanol. Add about 5 mL of Brady's reagent to the 2-butanone solution and stir.[1]

-

Precipitation: The formation of a yellow to orange-red precipitate indicates a positive reaction.[2][3] If no precipitate forms immediately, the mixture can be gently warmed or allowed to stand for a short period.

-

Purification: The crude product should be purified to obtain an accurate melting point.[1]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.[1]

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted reagents.[1]

-

Perform recrystallization by dissolving the crude product in a minimum amount of a hot solvent, such as ethanol. If the derivative does not dissolve readily, a small amount of ethyl acetate (B1210297) can be added.[1]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of pure crystals.[1]

-

-

Characterization:

-

Dry the purified crystals and determine their melting point. The characteristic melting point helps in the identification of the original carbonyl compound.[3]

-

Further characterization can be performed using spectroscopic methods such as Infrared (IR) spectroscopy and Mass Spectrometry (MS). The NIST Chemistry WebBook provides reference spectra for this compound.[8][9]

-

Analytical Applications

The primary application of this compound is in analytical chemistry as a reference standard for the identification and quantification of 2-butanone.[14] The formation of this derivative is a key step in classical qualitative analysis to confirm the presence of a carbonyl group in an unknown compound.[2] The distinct color and sharp melting point of the hydrazone derivative provide a reliable method for identification.[1] This method is particularly useful for distinguishing aldehydes and ketones from other carbonyl-containing functional groups like esters and amides, which do not typically react with DNPH.[3]

Safety and Handling

This compound is a flammable solid and can cause skin and serious eye irritation.[12] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is advisable to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]

- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biosynth.com [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. 2-Butanone-2,4-dinitrophenylhydrazone | LGC Standards [lgcstandards.com]

- 8. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 9. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 10. 2-Butanone-2,4-dinitrophenylhydrazone | C10H12N4O4 | CID 5359531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemwhat.com [chemwhat.com]

- 14. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]

Spectral Properties of 2-Butanone 2,4-dinitrophenylhydrazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 2-butanone (B6335102) 2,4-dinitrophenylhydrazone, a derivative compound crucial for the detection and characterization of 2-butanone. This document details the theoretical underpinnings and practical applications of various spectroscopic techniques in the analysis of this compound, complete with experimental protocols and data presented for ease of reference and comparison.

Introduction

2-Butanone, also known as methyl ethyl ketone (MEK), is a common organic solvent and an important industrial chemical. Its detection and quantification are critical in various fields, including environmental monitoring and industrial quality control. The derivatization of 2-butanone with 2,4-dinitrophenylhydrazine (B122626) (DNPH), often referred to as Brady's reagent, yields 2-butanone 2,4-dinitrophenylhydrazone, a stable, crystalline solid with distinct spectral properties. This derivatization enhances the detectability of the parent carbonyl compound, particularly in chromatographic and spectroscopic analyses.[1] This guide focuses on the key spectral characteristics of this derivative, providing researchers with the necessary data and methodologies for its identification and analysis.

Molecular Structure and Isomerism

The reaction between 2-butanone and 2,4-dinitrophenylhydrazine results in the formation of a hydrazone, which can exist as geometric isomers (E and Z) due to the restricted rotation around the carbon-nitrogen double bond (C=N).[1] The presence of both isomers can influence chromatographic separation and spectral analysis.

Spectroscopic Data

The following sections summarize the key spectral data for this compound, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugation in this compound, encompassing the dinitrophenyl ring and the imine group, leads to strong absorption in the UV-Vis region. This chromophoric property is fundamental to its use in quantitative analysis.[1]

| Parameter | Value | Reference |

| λmax (in Methanol) | 357 - 400 nm | [1] |

| Molar Absorptivity (ε) | Concentration-dependent | Not explicitly found |

| Electronic Transitions | π → π* and n → π* | [2] |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The data below corresponds to analysis performed using a KBr pellet.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300 | N-H stretch | Medium |

| ~3100 | Aromatic C-H stretch | Medium |

| ~2950 | Aliphatic C-H stretch | Medium-Strong |

| ~1620 | C=N stretch | Strong |

| ~1590 | Aromatic C=C stretch | Strong |

| ~1515, 1330 | N-O stretch (NO₂) | Strong |

| ~1220 | C-N stretch | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1.0 - 1.2 | Triplet | -CH₂-CH₃ |

| 2.0 - 2.5 | Singlet/Multiplet | =C-CH₃ and -CH₂-CH₃ |

| 7.9 - 9.1 | Multiplet | Aromatic protons |

| 11.0 - 11.5 | Singlet | N-H |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the isomeric ratio.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~10-15 | -CH₂-CH₃ |

| ~20-30 | =C-CH₃ and -CH₂-CH₃ |

| ~115-130 | Aromatic C-H |

| ~140-150 | Aromatic C-NO₂ and C-N |

| ~160 | C=N |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 252 | Molecular Ion [M]⁺ |

| 253 | [M+H]⁺ |

| 207 | Fragment from [M+H]⁺ |

| 181 | Fragment from [M+H]⁺ |

| 178 | Fragment from [M+H]⁺ |

| 251 | [M-H]⁻ |

High-resolution mass spectrometry can confirm the molecular formula, C₁₀H₁₂N₄O₄.[1]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound (Brady's Test)

This protocol describes the classical synthesis via a condensation reaction.[5]

Materials and Reagents:

-

2,4-Dinitrophenylhydrazine

-

Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

-

2-Butanone

-

Deionized water

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Melting point apparatus

Procedure:

-

Preparation of Brady's Reagent:

-

Carefully dissolve 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.

-

Cautiously add 0.5 mL of concentrated sulfuric acid to the solution. If the solution is not clear, filter it before use.

-

-

Reaction:

-

In a separate test tube, dissolve a few drops of 2-butanone in a minimal amount of methanol.

-

Add approximately 5 mL of the prepared Brady's reagent to the 2-butanone solution.

-

Agitate the mixture. The formation of a yellow to orange-red precipitate indicates a positive reaction.[5]

-

If no precipitate forms immediately, gently warm the mixture in a water bath at around 60°C for 5-10 minutes.[5]

-

Allow the solution to cool to room temperature, and then place it in an ice bath to maximize crystallization.

-

-

Purification (Recrystallization):

-

Collect the crude precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove unreacted reagents.[5]

-

Transfer the crude product to a clean beaker and dissolve it in a minimal amount of hot ethanol. If necessary, add ethyl acetate (B1210297) dropwise to aid dissolution.[5]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.

-

Collect the purified crystals by vacuum filtration and allow them to air dry.

-

-

Characterization:

-

Determine the melting point of the purified crystals and compare it to the literature value.

-

UV-Vis Spectroscopy Protocol

Procedure:

-

Prepare a stock solution of the purified this compound of a known concentration in a suitable UV-grade solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

-

Use a quartz cuvette for all measurements.

-

Fill the cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Record the UV-Vis spectrum for each standard solution over a wavelength range of 200-600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

FTIR Spectroscopy Protocol (KBr Pellet Method)

Procedure:

-

Thoroughly grind 1-2 mg of the purified, dry this compound in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[6]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.[7]

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

NMR Spectroscopy Protocol

Procedure:

-

Dissolve approximately 10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[8]

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Cap the NMR tube and label it appropriately.

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

GC-MS Protocol

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.

-

The GC conditions should be optimized to ensure good separation and minimize thermal decomposition of the derivative.[9] A typical setup might involve a capillary column (e.g., VF-5MS) with a temperature program.

-

The mass spectrometer is operated in electron ionization (EI) mode to generate fragment ions for structural elucidation and identification.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Derivatization Reaction for Analysis

This diagram shows the chemical reaction between 2-butanone and 2,4-dinitrophenylhydrazine, which is fundamental for its analytical application.

References

- 1. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. mt.com [mt.com]

- 4. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. shimadzu.com [shimadzu.com]

- 7. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 8. sites.uclouvain.be [sites.uclouvain.be]

- 9. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Butanone 2,4-dinitrophenylhydrazone

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-butanone (B6335102) 2,4-dinitrophenylhydrazone, catering to researchers, scientists, and drug development professionals. This document outlines the expected spectral data, detailed experimental protocols for synthesis and spectral acquisition, and a visual representation of the molecular structure's signaling pathways.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-butanone 2,4-dinitrophenylhydrazone is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The formation of the hydrazone can result in two stereoisomers, the E and Z isomers, which may lead to a more complex spectrum with two sets of signals for the butanone moiety, depending on the purity of the sample and the solvent used. The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for the major (E) isomer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | ~11.0 | Singlet (s) | 1H | - |

| H-6' | ~9.1 | Doublet (d) | 1H | ~2.5 |

| H-5' | ~8.3 | Doublet of doublets (dd) | 1H | ~9.5, 2.5 |

| H-3' | ~7.9 | Doublet (d) | 1H | ~9.5 |

| -CH₂- (butanone) | ~2.5 | Quartet (q) | 2H | ~7.5 |

| -CH₃ (butanone, adjacent to C=N) | ~2.1 | Singlet (s) | 3H | - |

| -CH₃ (butanone, ethyl group) | ~1.2 | Triplet (t) | 3H | ~7.5 |

Note: These are predicted values based on typical ranges for 2,4-dinitrophenylhydrazone derivatives and may vary slightly based on experimental conditions such as solvent and concentration.

Interpretation of the Spectrum

The predicted ¹H NMR spectrum reveals key structural information:

-

N-H Proton: A highly deshielded singlet is expected for the N-H proton, typically appearing far downfield (around 11.0 ppm), due to hydrogen bonding and the electron-withdrawing nature of the dinitrophenyl group.[1]

-

Aromatic Protons: The three protons on the dinitrophenyl ring are in distinct chemical environments and exhibit characteristic splitting patterns.[1] The H-6' proton is the most deshielded due to the ortho nitro group and appears as a doublet. The H-5' proton is coupled to both H-3' and H-6' and thus appears as a doublet of doublets. The H-3' proton is coupled to H-5' and appears as a doublet.

-

Aliphatic Protons: The protons of the butanone moiety are found in the upfield region of the spectrum.[1] The methylene (B1212753) (-CH₂-) protons of the ethyl group are adjacent to a methyl group and are therefore split into a quartet. The terminal methyl (-CH₃) protons of the ethyl group are adjacent to the methylene group and appear as a triplet. The other methyl group of the butanone moiety is attached to the C=N double bond and is expected to be a singlet as there are no adjacent protons.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard method for the synthesis of this compound.

Materials:

-

Concentrated Sulfuric Acid

-

Ethanol (B145695) (95%)

-

2-Butanone

-

Deionized Water

Procedure:

-

Preparation of Brady's Reagent: In a 100 mL beaker, dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid. Cautiously add this solution, with stirring, to a mixture of 7.5 mL of deionized water and 25 mL of 95% ethanol. Stir until the solution is homogeneous.

-

Reaction: In a separate test tube, dissolve 0.5 mL of 2-butanone in 2 mL of 95% ethanol.

-

Precipitation: Add the Brady's reagent dropwise to the 2-butanone solution. A yellow to orange-red precipitate of this compound should form immediately.

-

Isolation and Purification: Allow the mixture to stand at room temperature for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol and then with a small amount of cold deionized water.

-

Drying: Dry the purified crystals in a desiccator.

¹H NMR Spectrum Acquisition

Materials:

-

Dried sample of this compound

-

Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tube

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the dried this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualization of Molecular Relationships

The following diagrams illustrate the key relationships within the this compound molecule relevant to its ¹H NMR spectrum.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Spin-spin coupling relationships in this compound.

References

FT-IR Analysis of 2-Butanone 2,4-Dinitrophenylhydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-butanone (B6335102) 2,4-dinitrophenylhydrazone. It includes a detailed summary of characteristic vibrational frequencies, a comprehensive experimental protocol for its synthesis, and visual representations of the synthetic workflow and spectral correlations. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development.

Data Presentation: FT-IR Spectral Characteristics

The FT-IR spectrum of 2-butanone 2,4-dinitrophenylhydrazone exhibits several characteristic absorption bands that are indicative of its molecular structure. The key vibrational frequencies and their corresponding assignments are summarized in the table below. This data is crucial for the identification and characterization of the compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Secondary Amine (Hydrazone) |

| ~3100 | C-H Stretch | Aromatic Ring |

| ~2970 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1620 | C=N Stretch | Imine (Hydrazone) |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1515 | N-O Asymmetric Stretch | Nitro Group (NO₂) |

| ~1330 | N-O Symmetric Stretch | Nitro Group (NO₂) |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a condensation reaction, commonly known as Brady's test.

Materials:

-

Concentrated Sulfuric Acid

-

2-Butanone

-

Deionized Water

-

Ethanol (B145695) (for recrystallization)

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

Melting point apparatus

Procedure:

-

Preparation of Brady's Reagent:

-

Carefully dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of methanol in a 50 mL beaker.

-

Slowly and cautiously add 1.0 mL of concentrated sulfuric acid to the solution while stirring.

-

Gently warm the mixture on a hot plate if necessary to ensure complete dissolution. Allow the reagent to cool to room temperature.

-

-

Reaction with 2-Butanone:

-

In a separate test tube, dissolve 5-10 drops of 2-butanone in 5 mL of methanol.

-

Add the freshly prepared Brady's reagent dropwise to the 2-butanone solution.

-

A yellow to orange-red precipitate of this compound should form immediately.

-

-

Isolation and Purification:

-

Allow the reaction mixture to stand for 10-15 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified crystals.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

-

Drying and Characterization:

-

Collect the purified crystals by vacuum filtration and allow them to air dry completely.

-

Determine the melting point of the dried crystals and compare it with the literature value (approximately 115-117 °C).

-

Perform FT-IR analysis on the purified product to confirm its identity.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

FT-IR Functional Group Correlation

This diagram illustrates the logical relationship between the key functional groups in this compound and their expected absorption regions in the FT-IR spectrum.

Mass Spectrometry of Carbonyl Compounds in the Context of MEK Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of carbonyl compounds derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). While MEK (Mitogen-activated protein kinase kinase) itself, being a protein kinase, is not directly derivatized by DNPH, the study of carbonyl compounds is highly relevant in the context of MEK signaling. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3][4][5] Aberrant activation of this pathway is a hallmark of many cancers.[2] The downstream effects of MEK signaling can influence cellular metabolism and oxidative stress, leading to changes in the cellular profile of reactive carbonyl species. Therefore, the sensitive and accurate quantification of these carbonyls using methods like DNPH derivatization followed by mass spectrometry can serve as a valuable tool for researchers studying the biological consequences of MEK pathway activation and the efficacy of MEK inhibitors.

This guide details the experimental protocols for DNPH derivatization and subsequent mass spectrometric analysis, presents quantitative data for various carbonyl-DNPH derivatives, and provides visual representations of the relevant signaling pathway and experimental workflows.

Experimental Protocols

The determination of carbonyl compounds in biological and environmental samples is most commonly performed by derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with UV-Vis or mass spectrometry detection.[6][7] Mass spectrometry-based methods offer superior sensitivity and selectivity, allowing for the identification and quantification of a wide range of carbonyl compounds.[8][9][10][11]

DNPH Derivatization of Carbonyl Compounds

This protocol describes the general procedure for derivatizing carbonyl compounds with DNPH.

Materials:

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sample containing carbonyl compounds (e.g., cell lysate, tissue homogenate, air sample extract)

-

Volumetric flasks and vials

Procedure:

-

Preparation of DNPH Reagent: A saturated solution of DNPH is prepared in acetonitrile. A small amount of acid (e.g., 0.2 mL of 1.0 M HCl) is typically added to catalyze the reaction.[12] The reagent should be protected from light and can be purified by recrystallization from hot acetonitrile to remove carbonyl contaminants.[12]

-

Derivatization Reaction:

-

An aliquot of the sample is mixed with an excess of the DNPH reagent in a volumetric flask.[12]

-

The reaction mixture is typically incubated at room temperature for a specific period (e.g., 40 minutes to several hours) to ensure complete derivatization.[12]

-

The resulting solution contains the stable 2,4-dinitrophenylhydrazone derivatives of the carbonyl compounds present in the sample.[13][14]

-

LC-MS/MS Analysis of DNPH Derivatives

This protocol outlines the typical parameters for the analysis of carbonyl-DNPH derivatives by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

Liquid chromatograph (HPLC or UHPLC system)

-

Mass spectrometer (e.g., triple quadrupole, ion trap, or high-resolution mass spectrometer)

-

Ionization source (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Atmospheric Pressure Photoionization (APPI))[10][15][16]

Chromatographic Conditions (Typical):

-

Column: A reversed-phase C18 column is commonly used for the separation of DNPH derivatives.[6][7][13]

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve ionization) is typically employed.[9][11]

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2 - 0.8 mL/min).[11][13]

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.[11]

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Both positive and negative ion modes can be used. Negative ion mode often provides abundant [M-H]⁻ ions.[8][10] Positive ion mode can also be effective, with some studies reporting characteristic fragmentation patterns.[16][17]

-

Detection Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for enhanced sensitivity and selectivity.[9] Full scan mode is used for identification of unknown carbonyls.

-

Fragmentation: Collision-Induced Dissociation (CID) is used to generate specific fragment ions for structural confirmation and quantification in MS/MS experiments. The fragmentation of DNPH derivatives has been well-studied.[8][17][18]

Quantitative Data

The following tables summarize quantitative data for the analysis of various carbonyl-DNPH derivatives by LC-MS.

Table 1: Molecular Weights and m/z of Common Carbonyl-DNPH Derivatives.

| Carbonyl Compound | DNPH Derivative | Molecular Weight ( g/mol ) | [M-H]⁻ (m/z) |

| Formaldehyde | Formaldehyde-2,4-dinitrophenylhydrazone | 210.15 | 209.0 |

| Acetaldehyde | Acetaldehyde-2,4-dinitrophenylhydrazone | 224.18 | 223.0 |

| Acetone | Acetone-2,4-dinitrophenylhydrazone | 238.20 | 237.0 |

| Propionaldehyde | Propionaldehyde-2,4-dinitrophenylhydrazone | 238.20 | 237.0 |

| Acrolein | Acrolein-2,4-dinitrophenylhydrazone | 236.18 | 235.0 |

| Butyraldehyde | Butyraldehyde-2,4-dinitrophenylhydrazone | 252.23 | 251.0 |

| Benzaldehyde | Benzaldehyde-2,4-dinitrophenylhydrazone | 286.25 | 285.0 |

| Hexaldehyde | Hexaldehyde-2,4-dinitrophenylhydrazone | 280.28 | 279.0 |

Data compiled from various sources.[9][11]

Table 2: Performance Characteristics of LC-MS Methods for Carbonyl-DNPH Analysis.

| Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Various Carbonyls | > 0.999 | 0.1 ng | - | [13] |

| 13 Carbonyls | > 0.999 | - | - | [19] |

| Various Carbonyls | > 0.999 | - | 9 ppb (highest) | [9] |

| 4 Reactive Aldehydes | - | 0.39 - 250 (LODDNPH/LOD3-NPH) | - | [20] |

Note: LOD and LOQ values are highly dependent on the specific instrumentation and method conditions.

Visualizations

Signaling Pathway

Caption: The Ras-Raf-MEK-ERK signaling pathway.

Experimental Workflow

Caption: Workflow for carbonyl analysis by DNPH derivatization and LC-MS.

Derivatization Reaction

Caption: Reaction of a carbonyl with 2,4-dinitrophenylhydrazine (DNPH).

References

- 1. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. sinobiological.com [sinobiological.com]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

- 8. Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds in Ambient Air by HPLC/MS and Multiple MS/MS Using Atmospheric Chemical Ionization in the Negative Ion Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

- 12. csus.edu [csus.edu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. apps.thermoscientific.com [apps.thermoscientific.com]

- 20. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: UV-Vis Absorbance Spectrum of 2-Butanone Dinitrophenylhydrazone

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) absorbance spectrum of 2-butanone (B6335102) dinitrophenylhydrazone, a derivative commonly used in analytical chemistry for the detection and quantification of carbonyl compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

The reaction of 2-butanone, an aliphatic ketone, with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields the corresponding 2,4-dinitrophenylhydrazone. This reaction is a classic example of a condensation reaction, proceeding through a nucleophilic addition-elimination mechanism. The resulting hydrazone derivative is a highly conjugated and colored compound, making it suitable for analysis by UV-Vis spectrophotometry. This derivatization technique is widely employed for both qualitative identification and quantitative determination of aldehydes and ketones.[1][2] The formation of a yellow, orange, or red precipitate upon reaction with DNPH is a positive test for the carbonyl functional group.

Spectroscopic Data

The UV-Vis spectroscopic properties of 2-butanone dinitrophenylhydrazone are summarized in the table below. The extended conjugation in the molecule gives rise to strong absorption in the UV-Vis region.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₄O₄ | [3][4][5] |

| Molecular Weight | 252.23 g/mol | [3][4][5] |

| λmax (in Ethanol) | 363 nm | [6] |

| λmax (in alkaline solution) | ~440 nm | [6] |

| Molar Absorptivity (ε) | Data not available in cited sources | [7] |

Reaction Mechanism and Experimental Workflow

The formation of 2-butanone dinitrophenylhydrazone and its subsequent analysis follow a well-defined reaction pathway and experimental process.

Reaction Mechanism: Nucleophilic Addition-Elimination

The reaction begins with the nucleophilic attack of the terminal nitrogen of the 2,4-dinitrophenylhydrazine on the electrophilic carbonyl carbon of 2-butanone. This is followed by a proton transfer and the elimination of a water molecule to form the stable hydrazone.

Experimental Workflow

The overall experimental process involves the synthesis of the hydrazone derivative, its purification, and subsequent characterization by UV-Vis spectroscopy.

Experimental Protocols

The following are detailed methodologies for the synthesis of 2-butanone dinitrophenylhydrazone and its analysis by UV-Vis spectroscopy.

Synthesis of 2-Butanone Dinitrophenylhydrazone

This protocol outlines the steps for the preparation of the hydrazone derivative.

Materials:

-

2,4-Dinitrophenylhydrazine

-

Concentrated Sulfuric Acid

-

2-Butanone

-

Beakers

-

Measuring cylinder

-

Glass rod

-

Funnel

-

Filter paper

Procedure:

-

Preparation of Brady's Reagent: Dissolve 1g of 2,4-dinitrophenylhydrazine in 25 ml of methanol in a 100 ml beaker. Cautiously add 1.5 ml of concentrated sulfuric acid down the side of the beaker while stirring.

-

Preparation of Ketone Solution: In a separate beaker, dissolve a small amount of 2-butanone in a minimum volume of methanol.

-

Reaction: Add the prepared Brady's reagent to the 2-butanone solution with stirring. A yellow to orange precipitate of 2-butanone dinitrophenylhydrazone should form. If no precipitate appears within 10 minutes, a small amount of concentrated sulfuric acid can be added.

-

Isolation and Purification: Filter the solid precipitate using a funnel and filter paper. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from hot ethanol.

UV-Vis Spectroscopic Analysis

This protocol describes the procedure for obtaining the UV-Vis absorbance spectrum of the synthesized 2-butanone dinitrophenylhydrazone.

Materials and Equipment:

-

Purified 2-butanone dinitrophenylhydrazone

-

Spectrophotometric grade ethanol

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Standard Stock Solution: Accurately weigh a known mass of the purified 2-butanone dinitrophenylhydrazone and dissolve it in a known volume of spectrophotometric grade ethanol in a volumetric flask to prepare a stock solution of a specific concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain working standards of varying concentrations.

-

Qualitative Analysis:

-

Take an appropriate concentration of the hydrazone solution in a quartz cuvette.

-

Use the solvent (ethanol) as a blank.

-

Scan the absorbance of the solution over a wavelength range of 200-600 nm to determine the wavelength of maximum absorbance (λmax).

-

-

Quantitative Analysis (Optional):

-

Set the spectrophotometer to the predetermined λmax (363 nm).

-

Measure the absorbance of the blank (ethanol) and zero the instrument.

-

Measure the absorbance of each of the prepared working standards.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

References

- 1. sjpas.com [sjpas.com]

- 2. sjpas.com [sjpas.com]

- 3. 2-Butanone-2,4-dinitrophenylhydrazone | C10H12N4O4 | CID 5359531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Butanone-2,4-dinitrophenylhydrazone | 958-60-1 | AAA95860 [biosynth.com]

- 5. 2-Butanone, (2,4-dinitrophenyl)hydrazone (CAS 958-60-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Determination of the Aldehydes and Ketones as their 2, 4-DNPH by Spectrophotometric Procedure [jstage.jst.go.jp]

- 7. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

An In-depth Technical Guide to 2-Butanone 2,4-dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Butanone (B6335102) 2,4-dinitrophenylhydrazone. This derivative is of significant interest in analytical chemistry for the qualitative and quantitative identification of 2-butanone and other carbonyl compounds.

Chemical Structure and Properties

2-Butanone 2,4-dinitrophenylhydrazone is formed through a condensation reaction between 2-butanone (also known as methyl ethyl ketone or MEK) and 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1] The reaction involves the nucleophilic addition of the amino group of DNPH to the carbonyl carbon of 2-butanone, followed by the elimination of a water molecule to form a hydrazone.[2] This reaction is a classic test for identifying aldehydes and ketones.[3][4]

The structure of this compound is characterized by the presence of a dinitrophenyl ring attached to a hydrazone group, which is in turn bonded to the carbon skeleton of 2-butanone.

Chemical Structure Diagram

References

An In-depth Technical Guide to Brady's Test for the Identification of 2-Butanone

This guide provides a comprehensive overview of Brady's test as a method for the qualitative identification of 2-butanone (B6335102). Tailored for researchers, scientists, and drug development professionals, this document details the underlying chemical principles, experimental protocols, and data interpretation involved in this classical analytical technique.

Introduction

Brady's test, also known as the 2,4-dinitrophenylhydrazine (B122626) (DNPH) test, is a widely used method to detect the presence of carbonyl functional groups in aldehydes and ketones.[1][2] The reaction involves the condensation of the carbonyl compound with 2,4-dinitrophenylhydrazine to form a colored precipitate, a 2,4-dinitrophenylhydrazone.[3][4] This test is not only a qualitative indicator for the presence of a carbonyl group but can also be used for the identification of the specific aldehyde or ketone. By determining the melting point of the purified hydrazone derivative, one can compare it to known values to confirm the identity of the original carbonyl compound.[5][6]

For 2-butanone, a ketone of significant industrial and chemical interest, Brady's test provides a straightforward and reliable method of identification. The formation of a distinctively colored precipitate of 2-butanone 2,4-dinitrophenylhydrazone serves as a positive indication.

Chemical Principle and Reaction Mechanism

The reaction between 2-butanone and 2,4-dinitrophenylhydrazine is a nucleophilic addition-elimination reaction, also classified as a condensation reaction due to the loss of a water molecule.[3][7] The reaction is typically catalyzed by an acid, such as sulfuric acid or phosphoric acid.[8]

The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazine (B178648) group in 2,4-dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. This results in the formation of a tetrahedral intermediate.[8][9]

-

Elimination (Dehydration): The intermediate then undergoes a dehydration step, eliminating a molecule of water to form the stable this compound, which precipitates out of the solution.[3][10] The product is often a yellow, orange, or red solid.[1][2]

The overall reaction is as follows:

CH₃CH₂C(O)CH₃ + C₆H₃(NO₂)₂NHNH₂ → C₁₀H₁₂N₄O₄ + H₂O

Experimental Protocols

Below are detailed methodologies for performing Brady's test for the identification of 2-butanone.

Preparation of Brady's Reagent

Brady's reagent is a solution of 2,4-dinitrophenylhydrazine in a suitable solvent, typically methanol (B129727) or ethanol (B145695), acidified with a strong acid.[2][7]

Method 1: Using Sulfuric Acid

-

Carefully add 10 cm³ of concentrated sulfuric acid to a solution of 0.5 g of 2,4-dinitrophenylhydrazine in 15 cm³ of ethanol.[11]

-

Stir the mixture until the 2,4-dinitrophenylhydrazine has completely dissolved. This may require leaving the solution to stand overnight.[11]

-

To this solution, cautiously add 5 cm³ of deionized water.[11]

-

The resulting yellow-brown solution is Brady's reagent and can be used for several days, though it may deteriorate over time with the formation of a precipitate.[11]

Method 2: Using Phosphoric Acid (A Safer Alternative)

-

In a fume hood, wear appropriate personal protective equipment (gloves and splash-proof goggles).[12]

-

Add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 cm³ of 85% phosphoric(V) acid.[12]

-

Stir the mixture for 10-15 minutes, or until the solid has completely dissolved.[12]

-

Once dissolved, dilute the solution to a final volume of 25 cm³ with ethanol.[12]

-

Stir to ensure a homogenous solution.[12]

Procedure for Identification of 2-Butanone

-

Place 10 drops of 2-butanone into a test tube. If the sample is a solid, dissolve approximately 0.5 g in a minimal amount of methanol.[6]

-

Add 5 mL of the prepared Brady's reagent to the test tube containing the 2-butanone sample.[6]

-

Stir the mixture and observe for the formation of a precipitate. A positive test is indicated by the appearance of a yellow, orange, or reddish-orange precipitate.[4] For 2-butanone, an orange-yellow precipitate is expected.[3]

-

If no immediate precipitate forms, allow the mixture to stand for 15 minutes.[6]

Purification of the this compound Derivative

The crude precipitate obtained from the reaction is often impure and requires purification before melting point determination.[6] Recrystallization is the standard method for purification.

-

Filter the crude precipitate using a Buchner funnel under suction.[6]

-

Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.[6]

-

Transfer the crystals to a beaker and dissolve them in a minimum amount of hot ethanol or an ethanol/water mixture.[1][13]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of pure crystals.

-

Filter the purified crystals using a Buchner funnel and allow them to air dry completely.

Melting Point Determination

-

Pack a small amount of the dry, purified crystals into a capillary tube.[6]

-

Determine the melting point of the crystals using a calibrated melting point apparatus.[6]

-

Compare the observed melting point with the literature value for this compound to confirm the identity of the original ketone.[6]

Data Presentation

The quantitative data for 2-butanone and its 2,4-dinitrophenylhydrazone derivative are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | 2-Butanone | This compound |

| Molecular Formula | C₄H₈O | C₁₀H₁₂N₄O₄ |

| Molecular Weight ( g/mol ) | 72.11 | 252.23 |

| Appearance | Colorless liquid | Yellow to orange crystalline solid |

| Melting Point (°C) | -86 | 115 - 125[2][3][6][8] |

| Boiling Point (°C) | 79.6 | 248 (lit.)[3] |

| CAS Number | 78-93-3 | 958-60-1[14][15] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks / Values |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1620 (C=N stretch), ~1590 & ~1330 (NO₂ stretches)[1] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (δ ppm) | ~11.0 (s, 1H, N-H), 7.9-9.1 (m, 3H, Ar-H), 2.1-2.5 (q, 2H, -CH₂-), 1.7-2.0 (s, 3H, =C-CH₃), 1.0-1.3 (t, 3H, -CH₂-CH₃)[1] |

| Mass Spectrometry (MS) (m/z) | Molecular Ion (M⁺): 252. Key Fragments: [M+H]⁺ at 253.0931, [M-H]⁻ at 251.0786[1][5] |

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in Brady's test for 2-butanone.

Caption: Reaction mechanism of Brady's test with 2-butanone.

References

- 1. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]

- 2. This compound [stenutz.eu]

- 3. echemi.com [echemi.com]

- 4. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 5. 2-Butanone, (2,4-dinitrophenyl)hydrazone | C10H12N4O4 | CID 9562263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 8. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 9. 2-Butanone(78-93-3) 1H NMR spectrum [chemicalbook.com]

- 10. This compound-d3 | 259824-58-3 [amp.chemicalbook.com]

- 11. edu.rsc.org [edu.rsc.org]

- 12. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-Butanone-2,4-dinitrophenylhydrazone | C10H12N4O4 | CID 5359531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Butanone-2,4-dinitrophenylhydrazone | 958-60-1 | AAA95860 [biosynth.com]

A Technical Guide to the Physical and Chemical Properties of 2-Butanone 2,4-Dinitrophenylhydrazone Crystals

Introduction

2-Butanone (B6335102) 2,4-dinitrophenylhydrazone is a crystalline organic compound formed from the reaction of 2-butanone (methyl ethyl ketone) with 2,4-dinitrophenylhydrazine (B122626). This reaction is a classic qualitative test, known as Brady's test, for identifying aldehydes and ketones.[1][2] The resulting hydrazone derivative is typically a brightly colored solid, whose characteristic melting point can be used to identify the original carbonyl compound.[2][3] This technical guide provides an in-depth overview of the physical properties, crystal structure, and relevant experimental protocols for 2-butanone 2,4-dinitrophenylhydrazone, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

This compound is systematically named N-[(E)-butan-2-ylideneamino]-2,4-dinitroaniline.[4] The structure consists of a 2-butanone backbone linked to a 2,4-dinitrophenylhydrazine moiety through a carbon-nitrogen double bond (C=N), forming a hydrazone.[1] This C=N bond restricts free rotation, leading to the potential for E/Z (geometric) isomerism.[5]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₄O₄ | [6][7][8] |

| Molecular Weight | 252.23 g/mol | [4][9][10] |

| CAS Registry Number | 958-60-1 | [6][7] |

| Appearance | Yellow to Dark Brown Solid | [11] |

| Melting Point | 117-125 °C | [9][12] |

| Boiling Point | 248 °C (lit.) | [12] |

| Flash Point | 108-116 °C (lit.) | [12][13] |

| Solubility | Slightly soluble in DMSO and Methanol | [11] |

| Octanol/Water Partition Coefficient (logP) | 2.701 (Calculated) |[14] |

Table 2: Spectroscopic Data for Structural Characterization

| Spectroscopic Technique | Characteristic Signals / Peaks | Source(s) |

|---|---|---|

| ¹H NMR | δ 10–12 ppm (N-H singlet); δ 7–9 ppm (Aromatic protons); δ 1.0–2.5 ppm (Aliphatic protons) | [5] |

| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretching) | [5] |

| UV-Vis Spectroscopy | λmax between 357 and 400 nm |[5] |

Crystallography and Molecular Geometry

The crystal structure of 2,4-dinitrophenylhydrazone derivatives is significantly influenced by intramolecular and intermolecular forces. The planarity of the molecule is often stabilized by an intramolecular hydrogen bond between the N-H group and an oxygen atom of the ortho-nitro group, forming a stable six-membered ring.[5] The crystal packing is further stabilized by π–π stacking interactions between the parallel benzene (B151609) rings of adjacent molecules and weak intermolecular C—H⋯O hydrogen bonds.[5]

Caption: Factors influencing the crystal structure of 2,4-dinitrophenylhydrazones.

Experimental Protocols

The synthesis, purification, and characterization of this compound follow a well-established workflow.

Caption: General experimental workflow for the preparation and analysis of the title compound.

Synthesis Protocol (Brady's Test)

This protocol describes the formation of the hydrazone derivative from 2-butanone.

-

Preparation of Brady's Reagent : Dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 2 mL of concentrated sulfuric acid. Cautiously add this solution to 15 mL of ethanol.[15] This reagent should be freshly prepared.

-

Reaction : Dissolve approximately 0.5 g of 2-butanone in a minimal amount of ethanol.

-

Precipitation : Add the freshly prepared Brady's reagent to the 2-butanone solution.[2] The formation of a yellow, orange, or red precipitate indicates a positive reaction. The mixture can be warmed gently on a water bath (around 50°C) and then cooled in an ice bath to ensure complete precipitation.[2][16]

Purification Protocol (Recrystallization)

The crude product must be purified to obtain an accurate melting point for identification.

-

Filtration : Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[2]

-

Washing : Wash the crystals on the filter with a small volume of cold ethanol to remove unreacted starting materials and impurities.[2][17]

-

Recrystallization : Transfer the crude solid to a beaker and add the minimum amount of hot ethanol required to fully dissolve the crystals. If dissolution is difficult, a few drops of ethyl acetate (B1210297) may be added.[2]

-

Crystal Formation : Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce the formation of pure crystals.

-

Final Collection : Collect the purified crystals by vacuum filtration and allow them to air dry.

Characterization Protocol (Melting Point Determination)

-

Sample Preparation : Place a small amount of the dry, purified crystals into a capillary tube.

-

Measurement : Use a calibrated melting point apparatus to determine the temperature range over which the crystals melt.[2]

-

Comparison : Compare the observed melting point to literature values to confirm the identity of the parent ketone.

Reaction Mechanism

The formation of this compound is a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism.[2][5] Acid catalysis is typically employed to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazine.[5]

Caption: The nucleophilic addition-elimination mechanism for hydrazone formation.

References

- 1. 2-butanone 2 4-dinitrophenylhydrazone structure | Filo [askfilo.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. 2-Butanone, (2,4-dinitrophenyl)hydrazone | C10H12N4O4 | CID 9562263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]

- 6. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 7. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 8. 2-Butanone-2,4-dinitrophenylhydrazone | CymitQuimica [cymitquimica.com]

- 9. This compound [stenutz.eu]

- 10. 2-Butanone-2,4-dinitrophenylhydrazone | C10H12N4O4 | CID 5359531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound-d3 | 259824-58-3 [amp.chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. 2-Butanone-2,4-dinitrophenylhydrazone | 958-60-1 | AAA95860 [biosynth.com]

- 14. 2-Butanone, (2,4-dinitrophenyl)hydrazone (CAS 958-60-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. scribd.com [scribd.com]

- 16. ajpamc.com [ajpamc.com]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Butanone Dinitrophenylhydrazone (MEK-DNPH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-butanone (B6335102) dinitrophenylhydrazone (MEK-DNPH), a significant derivative used in analytical chemistry. This document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its application in the detection and quantification of carbonyl compounds.

Nomenclature and Synonyms

2-Butanone dinitrophenylhydrazone is known by a variety of names in chemical literature and commercial catalogues. A comprehensive list of its synonyms is provided below to aid in the unambiguous identification of this compound.

| Type | Name/Identifier | Reference |

| Common Name | 2-Butanone dinitrophenylhydrazone | [1][2][3][4][5] |

| MEK-DNPH | [6][7][8][9] | |

| Methyl Ethyl Ketone 2,4-Dinitrophenylhydrazone | [2][3][7][8][9][10][11] | |

| Ethyl Methyl Ketone 2,4-Dinitrophenylhydrazone | [6][7][8][9][10][11] | |

| Butanone-DNPH | [6][7][9] | |

| IUPAC Name | N-[(Z)-butan-2-ylideneamino]-2,4-dinitroaniline | [1][5] |

| N-[(E)-butan-2-ylideneamino]-2,4-dinitroaniline | [2][12] | |

| Systematic Name | 1-(butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine | [1][2][9] |

| CAS Registry Number | 958-60-1 | [1][2][5][7] |

| Other Identifiers | NSC 109807 | [2][3][8] |

| NSC 404126 | [2][3][8] | |

| BRN 0754167 | [2][8] | |

| AI3-16297 | [2][8] |

Physicochemical Properties

The following table summarizes key quantitative data for 2-butanone dinitrophenylhydrazone, providing a snapshot of its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₄O₄ | [1][3][5] |

| Molecular Weight | 252.23 g/mol | [1][3][4][5] |

| Melting Point | 115-115.5 °C | [7] |

| 116 °C | [11] | |

| 117 °C | [13] | |

| 125 °C | [6] | |

| Boiling Point (Predicted) | 381.9 ± 52.0 °C | [7] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [7] |

| Flash Point | 116 °C | [4] |

| Appearance | Light yellow to brown powder/crystal | [10][11] |

Experimental Protocols

The primary application of 2-butanone dinitrophenylhydrazone is in the derivatization of carbonyl compounds for their detection and quantification, most commonly by High-Performance Liquid Chromatography (HPLC). The following sections detail the typical experimental procedures.

Synthesis of 2-Butanone Dinitrophenylhydrazone (Brady's Test)

This protocol describes the classical synthesis of MEK-DNPH, often used as a qualitative test for ketones and aldehydes.[14]

Materials:

-

2-Butanone (Methyl Ethyl Ketone)

-

Concentrated Sulfuric Acid

Procedure:

-

Preparation of Brady's Reagent: Dissolve 1 g of DNPH in 25 mL of methanol in a beaker. Cautiously add 1.5 mL of concentrated sulfuric acid to the solution and stir to dissolve the DNPH completely.[14]

-

Preparation of Ketone Solution: In a separate beaker, dissolve 0.4 g of 2-butanone in a minimal volume of methanol.[14]

-

Reaction: Add the Brady's reagent to the 2-butanone solution with stirring.[14]

-

Crystallization: If a precipitate does not form within 10 minutes, a few more drops of concentrated sulfuric acid can be added.[14]

-

Isolation and Purification: Collect the resulting crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.[10]

Analysis of Carbonyl Compounds by DNPH Derivatization and HPLC

This protocol outlines the standardized method for quantifying carbonyl compounds in various samples (e.g., air, water) after derivatization with DNPH.[1][9][15]

Materials:

-

Sample containing carbonyl compounds

-

DNPH reagent solution (typically in acetonitrile)

-

Acid catalyst (e.g., hydrochloric acid, phosphoric acid)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector

-

C18 HPLC column

Procedure:

-

Sample Collection and Preparation:

-

Derivatization:

-

Allow the sample to react with the DNPH reagent. The reaction is typically facilitated by the presence of an acid catalyst and may be heated to ensure complete derivatization.[1][15] The reaction involves the nucleophilic addition of DNPH to the carbonyl group, followed by the elimination of a water molecule to form the stable hydrazone.[10]

-

-

Extraction (for cartridge-based sampling):

-

Elute the DNPH derivatives from the sampling cartridge using a suitable solvent, typically acetonitrile.[9]

-

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample extract into the HPLC system.

-

Separate the DNPH derivatives on a C18 reversed-phase column using a mobile phase gradient, commonly a mixture of acetonitrile and water.[1][15]

-

Detect the derivatives using a UV detector set to a wavelength of approximately 360 nm.[1][9][15]

-

-